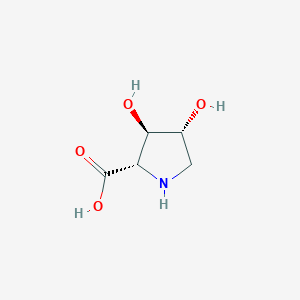
(3R,4R)-3,4-DIHYDROXY-L-PROLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant biological and chemical importance
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis starting from a chiral precursor, followed by a series of chemical transformations to introduce the hydroxyl and carboxyl groups in the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantioselectivity. The process may include steps such as protection and deprotection of functional groups, selective oxidation, and purification through crystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or tosyl chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halides or sulfonates.
科学研究应用
Biochemical Applications
1.1 Enzyme Substrates and Mechanisms
DHP serves as a substrate for proline hydroxylases (PH), which are enzymes that catalyze the hydroxylation of proline residues in proteins. Recent studies have demonstrated that DHP can be utilized to investigate the regioselectivity of these enzymes. For instance, LC/MS analyses revealed that DHP is hydroxylated to produce various products, indicating its role in enzyme-substrate interactions and mechanisms of action .
1.2 Role in Collagen Synthesis
DHP has been implicated in collagen synthesis and stability. Proline derivatives, including DHP, can influence collagen folding and stability due to their structural properties. Specifically, DHP has been shown to prevent excessive collagen deposition, which is critical in conditions such as fibrosis and tumor growth . This property makes it a potential therapeutic agent in treating fibrotic diseases.
Pharmacological Applications
2.1 Neuroprotective Effects
Research indicates that (3R,4R)-3,4-Dihydroxy-L-proline has neuroprotective properties. Studies have shown that it can decrease the release of N-methyl-D-aspartic acid (NMDA) in the cerebral cortex, suggesting a potential role in modulating excitatory neurotransmission . This property could be beneficial in developing treatments for neurodegenerative diseases where excitotoxicity is a concern.
2.2 Antioxidant Activity
DHP exhibits antioxidant properties, which can be harnessed in various therapeutic contexts. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress, making it a candidate for formulating antioxidants in pharmaceutical applications .
Synthetic Applications
3.1 Asymmetric Synthesis
DHP is utilized as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of diverse compounds with specific configurations that are crucial in drug development. For example, DHP derivatives have been employed as intermediates in synthesizing biologically active molecules .
3.2 Catalysis
In organic chemistry, DHP has been explored as an organocatalyst for various reactions, including aldol and Mannich reactions. Its catalytic properties facilitate the formation of complex molecules from simpler substrates, enhancing synthetic efficiency .
Data Summary and Case Studies
作用机制
The mechanism of action of (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may participate in biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes.
相似化合物的比较
- (2S,3R,4R)-3,4-dihydroxybutanoic acid
- (2S,3R,4R)-3,4-dihydroxyhexanoic acid
Comparison: Compared to other similar compounds, (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is unique due to its pyrrolidine ring structure, which imparts distinct chemical and biological properties. Its specific stereochemistry enhances its utility in chiral synthesis and its potential as a therapeutic agent.
属性
CAS 编号 |
103366-25-2 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1 |
InChI 键 |
HWNGLKPRXKKTPK-UZBSEBFBSA-N |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
手性 SMILES |
C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)O |
规范 SMILES |
C1C(C(C(N1)C(=O)O)O)O |
同义词 |
D-Proline, 3,4-dihydroxy-, (3S,4S)-rel- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















